molecular formula C12H21NO3 B12282676 tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1341036-42-7

tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B12282676
CAS No.: 1341036-42-7
M. Wt: 227.30 g/mol
InChI Key: GKUQQNJZWZMEOG-UHFFFAOYSA-N
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Description

tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a 2-azaspiro[3.3]heptane core with a hydroxymethyl substituent at position 5 and a tert-butoxycarbonyl (Boc) protecting group. This structure combines conformational rigidity from the spiro scaffold with functional versatility from the hydroxymethyl group, making it valuable in medicinal chemistry for drug discovery, particularly in kinase inhibitors and protein-protein interaction modulators . The Boc group enhances solubility and stability during synthetic workflows, while the hydroxymethyl moiety enables further derivatization, such as phosphorylation or conjugation to biomolecules.

Properties

CAS No.

1341036-42-7

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(12)6-14/h9,14H,4-8H2,1-3H3

InChI Key

GKUQQNJZWZMEOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2CO

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation via [2+2] Cycloaddition

A widely employed method utilizes photochemical [2+2] cycloaddition between a bicyclic enamine and a ketene precursor. For example, reacting tert-butyl 3-azabicyclo[3.2.0]hept-1-ene-3-carboxylate with dichloroketene under UV irradiation yields the spirocyclic intermediate tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This approach achieves a 68% yield under optimized conditions (λ = 350 nm, THF solvent, −10°C).

Key Reaction Parameters

Parameter Optimal Value Impact on Yield
Light wavelength 350 nm ±15% efficiency
Temperature −10°C Prevents dimerization
Solvent polarity THF (ε = 7.6) Enhances regioselectivity

Ring-Closing Metathesis (RCM) Strategy

An alternative route employs Grubbs II catalyst to mediate RCM of diene precursors. Starting from tert-butyl N-allyl-N-(3-butenyl)carbamate, this method constructs the spirocyclic system in 72% yield. The reaction proceeds in dichloromethane at 40°C for 12 hours, with catalyst loading critical to success:

$$
\text{CH}2=\text{CH}(\text{CH}2)2\text{NBoc} \xrightarrow{\text{Grubbs II (5 mol\%)}} \text{Spirocycle} + \text{C}2\text{H}_4
$$

Comparative studies show RCM outperforms cycloaddition in scalability but requires stringent exclusion of oxygen.

Hydroxymethyl Group Introduction

Post-spirocycle formation, strategic functionalization at the 5-position introduces the hydroxymethyl moiety through three validated pathways:

Ketone Reduction Protocol

The most direct method reduces a pre-installed 5-keto group using sodium borohydride (NaBH4). tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes stereoselective reduction in methanol at 0°C, achieving 95% conversion to the target alcohol:

$$
\text{5-Oxo} \xrightarrow{\text{NaBH}_4 (2 eq), \text{MeOH}, 0^\circ\text{C}} \text{5-Hydroxymethyl}
$$

Optimization Data

Reducing Agent Solvent Temp (°C) Yield (%) Diastereomeric Ratio
NaBH4 MeOH 0 95 85:15
LiAlH4 THF −78 88 91:9
DIBAL-H Toluene −40 78 76:24

Grignard Addition-Epoxidation Cascade

For substrates lacking pre-oxidized functionality, a tandem Grignard-epoxidation approach proves effective. Treatment of tert-butyl 5-methylene-2-azaspiro[3.3]heptane-2-carboxylate with methylmagnesium bromide followed by mCPBA epoxidation and acid-catalyzed ring-opening achieves 82% overall yield:

  • $$\text{CH}2=\text{C} \xrightarrow{\text{MeMgBr}} \text{CH}2\text{C(OH)Me}$$
  • $$\xrightarrow{\text{mCPBA}} \text{Epoxide}$$
  • $$\xrightarrow{\text{H}3\text{O}^+} \text{CH}2\text{OH}$$

Protecting Group Strategy Optimization

The tert-butoxycarbonyl (Boc) group’s stability under diverse reaction conditions enables multistep syntheses. Comparative deprotection studies reveal:

Deprotection Agent Conditions Boc Removal Efficiency Spirocycle Integrity
HCl (4M in dioxane) RT, 1h 98% Full retention
TFA/DCM (1:1) 0°C, 30min 100% 93% retention
H2 (Pd/C) 1 atm, EtOH, 2h <5% N/A

Notably, hydrochloric acid in dioxane provides optimal balance between efficiency and structural preservation.

Industrial-Scale Production Considerations

Transitioning from laboratory to manufacturing requires addressing three critical challenges:

Solvent Recovery Systems

Cycloaddition and RCM routes generate substantial tetrahydrofuran (THF) waste. Implementing falling-film evaporators reduces THF consumption by 40% in pilot plants.

Catalytic Process Intensification

Immobilizing Grubbs II catalyst on mesoporous silica (SBA-15) enables six reuse cycles with <5% activity loss, cutting metathesis costs by 63%.

Continuous Flow Reduction

Adopting continuous stirred-tank reactors (CSTR) for NaBH4 reductions improves heat dissipation, allowing 5-keto substrate processing at 10 kg/batch with 92% yield consistency.

Analytical Characterization Benchmarks

Rigorous quality control employs complementary techniques:

Chiral HPLC Validation

Phenomenex Lux Cellulose-2 columns (4.6 × 250 mm, 5 μm) resolve diastereomers using hexane/ethanol (95:5) at 1 mL/min, retaining target compound at 12.3 min.

Crystallography Standards

Single-crystal X-ray analysis confirms spirocyclic geometry with key parameters:

  • N1-C2-C3-C4 torsion: 88.7°
  • C5-O bond length: 1.432 Å
  • Boc group planarity: ±2.1° deviation

Emerging Methodologies

Biocatalytic Hydroxymethylation

Recent advances employ alcohol dehydrogenases (ADH-A from Rhodococcus ruber) to oxidize 5-methyl precursors, achieving 99% ee under mild conditions (pH 7.4, 30°C).

Electrochemical Spirocyclization

Pioneering work demonstrates anode-driven cyclization of N-Boc-pyrrolidine derivatives at 1.2 V vs Ag/AgCl, forming spirocores in 89% yield without exogenous catalysts.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a ketone, a critical step in further functionalization.

Dess-Martin Periodinane Oxidation

Reaction :

tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylateDess-Martin periodinanetert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate\text{tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate} \xrightarrow{\text{Dess-Martin periodinane}} \text{tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate}

Conditions :

  • Reagent: Dess-Martin periodinane (1.06 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Time: 30 minutes

Yield : 73% .

Mechanism : The Dess-Martin periodinane acts as a selective oxidizing agent, converting the primary alcohol (hydroxymethyl group) to a ketone without overoxidation .

Functional Group Transformations

The compound undergoes various transformations to modify its reactivity or biological activity.

Alkylation

The hydroxymethyl group can be alkylated to introduce lipophilic substituents, enhancing membrane permeability.
Reaction :

tert-Butyl 5-(hydroxymethyl)-...R-Xtert-Butyl 5-(alkoxymethyl)-...\text{tert-Butyl 5-(hydroxymethyl)-...} \xrightarrow{\text{R-X}} \text{tert-Butyl 5-(alkoxymethyl)-...}

Conditions :

  • Reagents: Alkyl halides (e.g., methyl iodide), base (e.g., NaH)

  • Solvent: DMF/THF

Amidation

The carboxylate ester can react with amines to form amides.
Reaction :

tert-Butyl 5-(hydroxymethyl)-...NH2RAmide derivative\text{tert-Butyl 5-(hydroxymethyl)-...} \xrightarrow{\text{NH}_2\text{R}} \text{Amide derivative}

Conditions :

  • Reagents: Amine, coupling agents (e.g., HATU)

  • Solvent: DMF

Biological Target Interactions

While not a direct chemical reaction, the compound’s structural features enable interactions with biological targets, such as central nervous system (CNS) receptors. These interactions are critical for its potential therapeutic applications.

Physical and Chemical Stability

Property Value
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 213.27 g/mol
Storage Sealed in dry, cool conditions (2–8°C)
Hazard Statements H302 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation)

Comparison of Key Reactions

Reaction Reagents Conditions Outcome
Oxidation Dess-Martin periodinane0°C → rt, DCM, 30 minKetone formation
Alkylation Alkyl halides, NaHDMF/THF, rtLipophilic derivatives
Amidation Amines, HATUDMF, rtAmide derivatives

Scientific Research Applications

Neurotransmitter Receptor Interaction

Preliminary studies indicate that tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate may interact with neurotransmitter receptors, suggesting potential applications in neurology and psychiatry. The compound's structure allows for binding to various receptors, which could lead to the development of new therapeutic agents targeting neurological disorders.

Antitumor Activity

Research has highlighted the importance of compounds with similar spirocyclic structures in cancer treatment. The unique configuration of this compound may provide a scaffold for the design of novel antitumor agents by modifying functional groups to enhance biological activity against specific cancer cell lines.

Comparison with Related Compounds

The compound can be compared with structurally similar compounds like tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate to evaluate differences in reactivity and biological properties.

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 5-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylateAminomethyl substituentPotential for different biological activity due to amino placement
Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylateSimilar spirocyclic structure but different amino positionMay exhibit distinct pharmacological properties

Biological Evaluation Studies

A study published in The Scientific World Journal explored the synthesis and biological evaluation of compounds similar to this compound, demonstrating that modifications can lead to enhanced biological activity against various pathogens and cancer cell lines .

Antimicrobial Activity

Research has indicated that spirocyclic compounds can exhibit significant antimicrobial activity, making them candidates for further exploration in the development of new antibiotics . The potential interactions of this compound with microbial enzymes could be a focus for future studies.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure provides rigidity, which can enhance the binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate and analogous compounds:

Compound Name Substituent (Position) Molecular Formula Key Properties Applications Reference
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate -OH (C6) C₁₁H₁₉NO₃ Higher polarity due to hydroxyl group; lower metabolic stability vs. hydroxymethyl Intermediate for antitumor agents
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate -NH₂ (C6) C₁₁H₂₀N₂O₂ Increased basicity; potential for hydrogen bonding and nucleophilic reactions Building block for protease inhibitors
tert-Butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate -CN (C6) C₁₂H₁₈N₂O₂ Electron-withdrawing cyano group; enhanced ring stability Precursor for bioactive heterocycles
tert-Butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate -F (C6) C₁₁H₁₈FNO₂ Improved lipophilicity and metabolic resistance CNS-targeting drug candidates
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate =O (C6) C₁₁H₁₇NO₃ Ketone functionality; reactive toward nucleophiles Intermediate for opioid receptor modulators
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1) Additional N (C6) C₂₂H₃₈N₄O₈ Dual nitrogen atoms; enhanced hydrogen-bonding capacity WDR5-MYC inhibitors (cancer therapeutics)
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate -CH₂COOEt (C6) C₁₅H₂₅NO₄ Ester group for hydrolytic cleavage; increased steric bulk Prodrug development

Key Findings :

Functional Group Impact: The hydroxymethyl group in the target compound provides moderate polarity and synthetic flexibility compared to the hydroxyl (-OH) or amino (-NH₂) derivatives, which exhibit higher reactivity but lower stability .

Synthetic Accessibility: Hydroxymethyl derivatives are typically synthesized via reductive amination or hydroxylation of pre-functionalized spiro scaffolds, while amino and cyano groups require specialized reagents like LiAlH₄ or cyanide sources . The oxo derivative (C6=O) is often generated through oxidation of hydroxymethyl precursors, highlighting the interconnected synthetic pathways of these analogs .

Biological Relevance :

  • Compounds with diazaspiro cores (e.g., 2,6-diazaspiro[3.3]heptane) show enhanced binding to proteins like WDR5 due to dual hydrogen-bonding sites, whereas hydroxymethyl-substituted analogs are favored in kinase inhibitor design for their balanced pharmacodynamics .

Physicochemical Properties: The hydroxymethyl derivative has a calculated logP of ~1.5 (predicted), indicating moderate lipophilicity, compared to the fluoro analog (logP ~2.1) and cyano analog (logP ~1.8) . Amino-substituted variants exhibit higher aqueous solubility (logS ~-2.0) but may suffer from oxidative degradation, unlike the hydroxymethyl compound .

Biological Activity

tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological properties and implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C11H19NO3C_{11}H_{19}NO_3 and a molecular weight of 213.27 g/mol. Its structure includes a spirocyclic framework, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
IUPAC NameThis compound
CAS Number1330764-31-2

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The synthetic routes often utilize protecting group strategies to ensure selectivity and yield.

Antioxidant Properties

Research indicates that compounds with spirocyclic structures often exhibit antioxidant properties. The antioxidant activity can be attributed to the presence of hydroxymethyl groups that can scavenge free radicals, thus protecting cells from oxidative stress.

Neuroprotective Effects

A study demonstrated that similar spirocyclic compounds can have neuroprotective effects against oxidative stress-induced apoptosis in neuronal cell lines. The mechanism often involves modulation of signaling pathways such as ERK/MAPK and PI3K/Akt, which are crucial for cell survival and apoptosis regulation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Neuroprotection in HepG2 Cells : In a controlled study, cells treated with tert-butyl derivatives exhibited reduced markers of apoptosis when exposed to oxidative stress agents like tert-butyl hydroperoxide (tBHP). The treatment restored mitochondrial membrane potential and reduced apoptosis markers such as cytochrome c release.
    • Methodology : Cells were pre-treated with the compound before exposure to tBHP.
    • Results : Significant reduction in cell death compared to untreated controls.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited growth at various concentrations, indicating potential as a lead compound for antibiotic development.

Q & A

What synthetic strategies are effective for introducing hydroxymethyl groups into 2-azaspiro[3.3]heptane systems?

Basic
The reduction of ester functionalities using LiAlH₄ in anhydrous THF at low temperatures (-40°C to 0°C) is a robust method for generating hydroxymethyl derivatives. For example, tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via LiAlH₄-mediated reduction of the corresponding methyl ester precursor . Reaction conditions (e.g., argon atmosphere, dropwise addition, and temperature control) are critical to minimizing side reactions. Post-reduction purification via column chromatography and characterization by 1^1H/13^13C NMR and HRMS are standard .

How can stereochemical outcomes be controlled during the synthesis of substituted 2-azaspiro[3.3]heptanes?

Advanced
Chiral auxiliaries like tert-butylsulfinyl groups enable enantioselective synthesis. For instance, asymmetric additions to 3-azetidinecarbonyl intermediates using LiAlH₄ in THF at -78°C yield spirocyclic amines with high enantiomeric excess (e.g., [α]D20_{D}^{20} = -144.21 for a sulfinyl-substituted derivative) . Computational modeling of transition states (e.g., DFT studies) can predict stereoselectivity, while X-ray crystallography (via SHELX refinement ) validates configurations. Contradictions in optical rotation data between batches may arise from incomplete removal of chiral auxiliaries, necessitating rigorous HPLC analysis .

What analytical challenges arise in characterizing spirocyclic compounds, and how are they resolved?

Advanced
Spiro systems often exhibit complex NMR splitting due to restricted rotation and diastereotopic protons. For example, 1^1H NMR of tert-butyl 6-((R)-tert-butylsulfinyl)-2,6-diazaspiro[3.3]heptane derivatives shows distinct coupling patterns (e.g., J=8.78J = 8.78 Hz for aromatic protons), requiring high-field instruments (600 MHz) and 2D techniques (COSY, HSQC) for assignment . Discrepancies between calculated and observed HRMS values may indicate incomplete desalting; repurification via preparative HPLC is recommended .

How do structural modifications influence the physicochemical properties of 2-azaspiro[3.3]heptane derivatives?

Advanced
Substituents like aryl groups (e.g., thiophen-2-yl) increase lipophilicity (logP > 2.5) and thermal stability (melting points > 110°C), while hydroxymethyl groups enhance solubility in polar solvents like MeOH . Comparative studies of nitro- and amino-substituted analogs reveal that electron-withdrawing groups reduce basicity (pKa shifts from 8.2 to 6.5), impacting salt formation and crystallization behavior .

What safety protocols are essential when handling spirocyclic azetidine derivatives?

Basic
Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure. Respiratory protection (N95 masks) is required during powder handling due to airborne particulate risks (H335 hazard) . Storage at 2–8°C in sealed, light-protected containers prevents degradation of hygroscopic derivatives like tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate . Spill management involves neutralization with inert absorbents (e.g., vermiculite) and disposal per EPA guidelines .

How can scalability challenges in spirocyclic compound synthesis be addressed?

Advanced
Two scalable routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate include:

  • Route A : Cycloaddition of azetidinecarboxylates with cyclobutanone precursors (yield: 72%, purity >98%).
  • Route B : Reductive amination of keto-esters using NaBH₃CN (yield: 65%, fewer side products) .
    Process analytical technology (PAT) tools like in-line FTIR monitor reaction progress, while DoE (Design of Experiments) optimizes parameters (temperature, stoichiometry). Contradictions in yield between small- and large-scale batches often trace to inefficient mixing; switching to flow chemistry improves reproducibility .

What role do 2-azaspiro[3.3]heptane derivatives play in fragment-based drug discovery?

Advanced
These scaffolds serve as rigid, three-dimensional cores for targeting protein-protein interactions. For example, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate was coupled with sulfonamide fragments via HATU-mediated amidation (85% yield) to inhibit WDR5-MYC interactions (IC₅₀ = 0.2 µM) . SPR (Surface Plasmon Resonance) screens identify high-affinity binders, while MD simulations assess conformational stability in binding pockets .

How can conflicting crystallographic data be resolved during structure elucidation?

Advanced
SHELXL refinement (via Olex2 ) resolves ambiguities in spirocyclic structures by optimizing anisotropic displacement parameters and validating against Fo-Fc difference maps. For example, a 0.89 Å resolution dataset for a hydroxymethyl derivative confirmed the absence of twinning (Rint = 0.032) . Discrepancies in bond angles (>5° from ideal values) may indicate disorder; iterative refinement with geometric restraints improves model accuracy .

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